molecular formula C16H18N4O4S2 B3411940 ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate CAS No. 921845-28-5

ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate

Cat. No.: B3411940
CAS No.: 921845-28-5
M. Wt: 394.5 g/mol
InChI Key: OZVINEUUFAFPBB-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its dual thiazole rings and cyclopropaneamido group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-2-24-13(22)6-11-8-25-15(18-11)19-12(21)5-10-7-26-16(17-10)20-14(23)9-3-4-9/h7-9H,2-6H2,1H3,(H,17,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVINEUUFAFPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate
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ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate
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ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate
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ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate
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ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate
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ethyl 2-{2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]-1,3-thiazol-4-yl}acetate

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